4-methyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C16H14N4OS2 and its molecular weight is 342.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
One significant application of derivatives of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is in antibacterial activity. A derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated antibacterial activity against both Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Additionally, other thienopyrimidine derivatives have been evaluated and found to exhibit antimicrobial activities (Hossain & Bhuiyan, 2009).
Synthesis and Structural Analysis
These compounds have been synthesized through various chemical processes, including heterocyclization and cyclocondensation, as seen in studies by Davoodnia et al. (2008) and Gomha (2009), who prepared new derivatives of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones and 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, respectively (Davoodnia et al., 2008); (Gomha, 2009).
Potential Antitumor Activity
The thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have shown potential in antitumor activities. An unexpected Dimroth rearrangement in the reaction led to the discovery of new derivatives with strong antiproliferative activity up to nanomolar concentration, as reported by Lauria et al. (2013) (Lauria et al., 2013).
Synthetic Utility and Structural Characteristics
These compounds have a notable synthetic utility due to their complex π-electron delocalization effects, as highlighted in the study by Gajda et al. (2015), who reported on the synthesis and molecular structures of various tetrahydrobenzothienopyrimidine derivatives (Gajda et al., 2015).
Facile Synthesis Methods
Novel synthesis methods for these compounds have been developed. For example, Nagaraju et al. (2013) described a facile synthesis of fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, demonstrating the adaptability and versatility in the synthesis of such compounds (Nagaraju et al., 2013).
Properties
IUPAC Name |
8-methyl-12-[(4-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c1-10-3-5-11(6-4-10)9-23-16-18-17-15-19(2)14(21)13-12(20(15)16)7-8-22-13/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNSFBFITKFLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C(=O)N3C)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.